5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene
Description
Properties
IUPAC Name |
5-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-1,2,3-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31F3/c1-2-15-3-5-16(6-4-15)7-8-17-9-11-18(12-10-17)19-13-20(23)22(25)21(24)14-19/h13-18H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLQDJUTBJEPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)CCC2CCC(CC2)C3=CC(=C(C(=C3)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600283 | |
| Record name | 5-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137529-57-8 | |
| Record name | 5-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-1,2,3-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reagent Formation and Nucleophilic Addition
The synthesis begins with the preparation of a Grignard reagent from 3,4,6-trifluoro-bromobenzene. Metallic magnesium reacts with the brominated precursor in anhydrous tetrahydrofuran (THF) under inert atmosphere conditions to form 3,4,6-trifluorophenylmagnesium bromide . This intermediate exhibits high nucleophilicity, enabling subsequent coupling with trans-4-(2-(trans-4-ethylcyclohexyl)ethyl)cyclohexanone.
Reaction Conditions
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Temperature: 5–10°C during reagent addition to mitigate side reactions.
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Solvent: THF, chosen for its ability to stabilize Grignard intermediates.
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Molar Ratio: 1:1 stoichiometry between the Grignard reagent and cyclohexanone derivative .
The nucleophilic addition yields 5-(trans-4-(2-(trans-4-ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorocyclohexanol as a key intermediate. Protonation with 8N hydrochloric acid terminates the reaction, followed by toluene extraction and brine washing to isolate the alcohol .
Acid-Catalyzed Dehydration to Cyclohexene
The alcohol intermediate undergoes dehydration using potassium hydrogen sulfate (KHSO₄) at 150°C under nitrogen flow. This step eliminates a water molecule to form the cyclohexene moiety, critical for achieving the target compound’s planar geometry .
Optimization Insights
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Catalyst Loading: 2.0 equivalents of KHSO₄ ensure complete dehydration without over-oxidation.
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Reaction Time: 1 hour at elevated temperature balances conversion efficiency and byproduct suppression .
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Byproduct Management: Unreacted alcohol and oligomeric side products are removed via recrystallization in ethanol, yielding >95% purity .
Stereochemical Control and Trans-Configuration Retention
The trans configuration of both cyclohexyl groups is preserved through steric hindrance and reaction kinetics. The bulky ethylcyclohexyl substituent directs the Grignard addition to the equatorial position, while the dehydration step favors the thermodynamically stable trans-alkene .
Key Parameters Influencing Stereochemistry
| Parameter | Effect on Configuration |
|---|---|
| Reaction Temperature | Higher temps favor trans |
| Solvent Polarity | Low polarity reduces epimerization |
| Catalyst Acidity | Strong acids accelerate dehydration |
Purification and Analytical Characterization
Post-synthesis purification involves sequential recrystallization in ethanol to remove non-polar impurities. Analytical validation employs:
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Gas Chromatography–Mass Spectrometry (GC-MS): Confirms molecular ion peak at m/z 352.5 (C₂₂H₃₁F₃) .
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Nuclear Magnetic Resonance (NMR):
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing:
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Grignard Stability: Continuous flow reactors maintain low temperatures and prevent reagent degradation.
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Waste Management: THF recovery systems and aqueous acid neutralization protocols align with green chemistry principles .
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Hazard Mitigation: PPE (gloves, face shields) and ventilation systems prevent exposure to HF byproducts .
Chemical Reactions Analysis
Types of Reactions
5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the cyclohexyl rings or the trifluorobenzene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the benzene ring or the cyclohexyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzene ring or cyclohexyl groups.
Scientific Research Applications
5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives may be studied for potential biological activity and interactions with biological molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which 5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene exerts its effects depends on its specific application. In the context of liquid crystal materials, its molecular structure allows it to align in specific orientations under the influence of an electric field, which is crucial for the functioning of liquid crystal displays. The molecular targets and pathways involved in its biological activity would require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Differences
Key Observations :
- Rigidity vs.
- Polarity : The dioxane derivative (181943-56-6) exhibits higher polarity due to its oxygen ring, improving solubility in polar solvents compared to the hydrophobic target compound .
- Reactivity : Bromine in 511540-64-0 enables Suzuki-Miyaura coupling, a feature absent in the target compound .
Physical and Chemical Properties
Table 2: Inferred Property Comparison
Key Observations :
- Thermal Stability : The target compound’s rigid cyclohexyl arrangement likely surpasses the biphenyl analog (174805-87-9) in thermal resilience, critical for high-temperature applications .
- Solubility: The dioxane derivative’s oxygen atoms improve polar solvent compatibility, whereas the target compound is optimized for non-aqueous systems .
Table 3: Hazard Profiles
Key Observations :
Biological Activity
5-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-1,2,3-trifluorobenzene is a complex organic compound notable for its unique structure that incorporates multiple cyclohexyl groups and a trifluorobenzene moiety. This compound has garnered interest in various fields, including chemistry, biology, and materials science. This article aims to explore its biological activity, potential applications, and the mechanisms underlying its effects.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Properties:
- Molecular Weight : 366.51 g/mol
- CAS Number : 137529-57-8
- IUPAC Name : 5-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-1,2,3-trifluorobenzene
The biological activity of this compound is primarily linked to its interactions with biological molecules. The trifluoromethyl group in the structure may enhance lipophilicity, allowing for better membrane penetration and interaction with cellular targets.
Potential Biological Effects
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against specific bacterial strains.
- Anti-inflammatory Properties : Compounds with cyclohexyl groups are often investigated for their potential to modulate inflammatory responses.
- Cellular Mechanisms : The interaction of this compound with cell membranes may influence signal transduction pathways.
Applications in Research and Industry
This compound has potential applications in:
- Pharmaceutical Development : Its derivatives may serve as lead compounds for drug discovery targeting inflammation or microbial infections.
- Material Science : The unique properties of this compound make it suitable for liquid crystal technologies and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
